![molecular formula C17H24O4 B5726203 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid, also known as TBE-5, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TBE-5 belongs to the family of dicarboxylic acids and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid also activates the Nrf2 pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid also enhances the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is also relatively safe and has low toxicity. However, the limitations of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid include its limited solubility in aqueous solutions and its potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid. Further research is needed to fully understand the mechanism of action of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid and its potential therapeutic applications. The development of new formulations and delivery systems for 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid could also improve its effectiveness and bioavailability. Additionally, the study of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid in animal models and clinical trials could provide valuable insights into its safety and efficacy.
Synthesemethoden
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenylacetic acid with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization. The synthesis method of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and diabetes.
Eigenschaften
IUPAC Name |
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-17(2,3)14-8-6-12(7-9-14)4-5-13(10-15(18)19)11-16(20)21/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZSEJVMEZNGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Tert-butylphenyl)ethyl]pentanedioic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
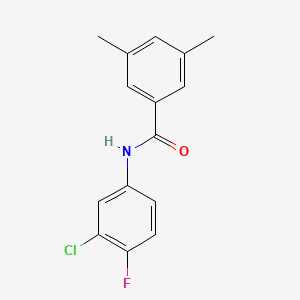
![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)
![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)
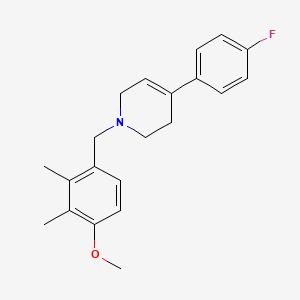
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
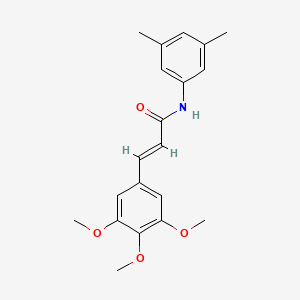
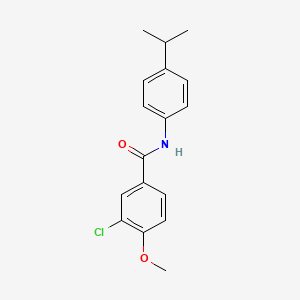
![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)
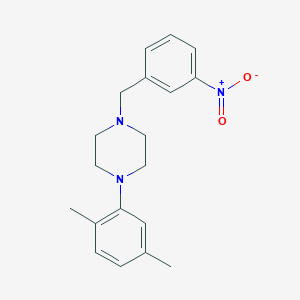


![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)